18-Cooh-19,20-ltb4

描述

18-羧基二去氢白三烯 B4 是白三烯 B4 的β-氧化代谢产物。 白三烯 B4 在肝脏中迅速代谢为 20-羧基白三烯 B4,然后进一步β-氧化形成 18-羧基二去氢白三烯 B4 。这种化合物在各种生物过程中起着重要作用,特别是在炎症和免疫反应中。

准备方法

合成路线和反应条件: 18-羧基二去氢白三烯 B4 的合成涉及白三烯 B4 的β-氧化。最初,白三烯 B4 在肝脏中代谢为 20-羧基白三烯 B4。 然后该中间体进一步β-氧化生成 18-羧基二去氢白三烯 B4 。

工业生产方法: 18-羧基二去氢白三烯 B4 的工业生产通常通过模拟肝脏中自然代谢途径的受控酶促反应进行。 这些过程确保了该化合物的高纯度和产率 。

化学反应分析

反应类型: 18-羧基二去氢白三烯 B4 主要经历氧化反应。 β-氧化过程是其形成的关键反应 。

常用试剂和条件: 白三烯 B4 β-氧化为 18-羧基二去氢白三烯 B4 涉及酶,例如 2,4-二烯酰辅酶 A 还原酶 。反应条件通常包括模拟肝脏代谢条件的受控环境。

主要产物: 白三烯 B4 β-氧化的主要产物是 18-羧基二去氢白三烯 B4 。

科学研究应用

Inflammatory Response

18-Cooh-19,20-ltb4 is primarily studied for its role as a biomarker in inflammatory diseases. Elevated levels of this compound can indicate the activity of LTB4 in conditions such as asthma, rheumatoid arthritis, and inflammatory bowel diseases. Researchers utilize its measurement in tissues or biological fluids to assess the severity and progression of these conditions .

Immune System Modulation

The compound is involved in modulating immune responses, particularly through its interactions with leukotriene receptors such as BLT1 and BLT2. These receptors are critical for mediating inflammatory signals and recruiting immune cells to sites of infection or injury. Studies have shown that this compound can influence chemotaxis and activation of neutrophils, enhancing their ability to respond to pathogens .

Biomarker for Disease Monitoring

- Case Study : In a study involving patients with asthma, researchers measured levels of this compound in exhaled breath condensate. The findings correlated elevated levels with increased airway inflammation, suggesting its potential as a biomarker for monitoring disease activity.

Therapeutic Targeting

- Case Study : A study explored the effects of BLT antagonists on leukotriene signaling pathways. By inhibiting these pathways, researchers were able to reduce inflammation in models of rheumatoid arthritis, demonstrating that targeting the receptors influenced by compounds like this compound could lead to novel anti-inflammatory therapies .

Interaction Studies

作用机制

18-羧基二去氢白三烯 B4 的作用机制涉及其作为白三烯 B4 代谢产物的作用。 白三烯 B4 被认为是中性粒细胞的有效趋化剂,并在炎症中起着至关重要的作用 。 白三烯 B4 β-氧化为 18-羧基二去氢白三烯 B4 有助于调节体内白三烯 B4 的水平,从而调节炎症反应 。

类似化合物:

- 白三烯 B4

- 20-羧基白三烯 B4

- 白三烯 B4 的其他β-氧化代谢产物

比较: 18-羧基二去氢白三烯 B4 在作为白三烯 B4 的β-氧化代谢产物方面是独一无二的。 虽然白三烯 B4 是一种有效的趋化剂并在炎症中起着直接作用,但 18-羧基二去氢白三烯 B4 通过代谢途径帮助调节其水平 。这种调节作用使其有别于其他类似化合物。

相似化合物的比较

- Leukotriene B4

- 20-carboxy Leukotriene B4

- Other β-oxidation metabolites of Leukotriene B4

Comparison: 18-Carboxy dinor Leukotriene B4 is unique in its role as a β-oxidation metabolite of Leukotriene B4. While Leukotriene B4 is a potent chemoattractant and plays a direct role in inflammation, 18-carboxy dinor Leukotriene B4 helps regulate its levels through metabolic pathways . This regulatory role distinguishes it from other similar compounds.

生物活性

18-Cooh-19,20-ltb4, also known as 18-hydroxy-18-oxo-dinorleukotriene B4, is a derivative of leukotriene B4 (LTB4), a potent inflammatory mediator. This compound is significant in various biological processes, particularly in inflammation and immune responses. Understanding its biological activity is crucial for potential therapeutic applications.

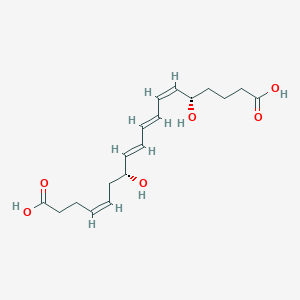

Chemical Structure and Properties

The molecular structure of this compound features a carboxylic acid group at the 18-position and a unique arrangement of double bonds characteristic of leukotrienes. This structural modification enhances its reactivity and interaction with biological targets.

Biological Activities

1. Neutrophil Activation

this compound exhibits significant activity in activating neutrophils, which are essential components of the innate immune system. It promotes chemotaxis, leading to the accumulation of neutrophils at sites of inflammation. This activity is mediated through specific receptors that trigger intracellular signaling pathways, enhancing the respiratory burst and degranulation processes.

2. Inflammatory Response

The compound plays a critical role in mediating inflammatory responses. It has been shown to increase vascular permeability and induce the expression of adhesion molecules on endothelial cells, facilitating leukocyte recruitment to inflamed tissues.

3. Cytokine Production

Research indicates that this compound can stimulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 from various immune cells. This cytokine release further amplifies the inflammatory response and contributes to the pathophysiology of inflammatory diseases.

Case Studies

Case Study 1: In Vivo Effects on Inflammation

A study investigated the effects of this compound in a murine model of acute inflammation induced by carrageenan. Mice treated with this compound showed significantly increased paw edema compared to controls, indicating enhanced inflammatory response. Histological analysis revealed increased neutrophil infiltration in tissues exposed to this compound.

Case Study 2: Role in Asthma

In another study focusing on asthma models, administration of this compound resulted in exacerbated airway hyperresponsiveness and mucus production. These findings suggest that this compound may contribute to the pathogenesis of asthma through its effects on airway inflammation and remodeling.

Research Findings

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Neutrophil Activation | Induces chemotaxis and enhances respiratory burst | |

| Inflammatory Mediator | Increases vascular permeability | |

| Cytokine Production | Stimulates TNF-alpha and IL-6 release | |

| Enhanced Edema | Increased paw swelling in murine models | |

| Asthma Exacerbation | Promotes airway hyperresponsiveness |

属性

IUPAC Name |

(4Z,7R,8E,10E,12Z,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1+,6-3-,9-4+,10-5-/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRIIHRGMKHPHN-USRRKILKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](/C=C\C=C\C=C\[C@@H](C/C=C\CCC(=O)O)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501144690 | |

| Record name | (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102674-12-4 | |

| Record name | (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102674-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18-Carboxy-19,20-dinorleukotriene B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102674124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。